2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
2-Benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of benzimidazole derivatives
Properties
IUPAC Name |
2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-13-15(11-14-7-3-2-4-8-14)20(24)23-18-10-6-5-9-17(18)22-19(23)16(13)12-21/h2-10,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNIGYIUHJSPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of 2-aminobenzimidazole with an unsaturated ketone derivative under basic catalysis conditions. The reaction is often carried out in ethanol (EtOH) and can yield the target compound in good quantities. Another method involves using a highly active reusable catalyst based on heterogeneous layered double hydroxides on a polyacrylic support (PAA-g-LDH), which can produce the final product in more than 85% yields without the need for a solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects.
Molecular Targets and Pathways: The exact molecular targets and pathways involved can vary depending on the specific application. For example, in medicinal applications, the compound may target specific enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
2-Benzyl-3-methyl-1-((2-phenylethyl)amino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness: 2-Benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its specific structural features and reactivity. Its benzimidazole core and substituents contribute to its unique chemical properties, making it distinct from other similar compounds.
Biological Activity
2-Benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse research studies.
Synthesis of this compound
The synthesis of pyrido[1,2-a]benzimidazoles, including the target compound, typically involves multi-step reactions utilizing various reagents and conditions. For instance, the compound can be synthesized through a combination of aromatic nucleophilic substitution and cyclization reactions involving substituted benzimidazoles and carbonitriles.
Reaction Pathway
- Starting Materials : The synthesis often begins with readily available benzimidazole derivatives.
- Reagents : Common reagents include palladium catalysts and bases such as sodium carbonate.
- Conditions : Reactions are generally carried out under reflux conditions in solvents like DMF or DMSO.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the benzene rings and the pyridine moiety. The following factors have been identified as crucial in determining its potency:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH₃) | Increase activity against cancer cells |
| Electron-withdrawing groups (e.g., -Cl) | Decrease activity |
| Alkyl chain length | Optimal length enhances potency |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- HeLa Cells : The compound showed an IC50 value of approximately 0.126 μM, indicating potent cytotoxicity.
- SMMC-7721 Cells : It exhibited an IC50 of 0.071 μM, outperforming standard chemotherapeutics like doxorubicin.
- K562 Cells : The compound also demonstrated significant activity with an IC50 of 0.164 μM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA intercalation or inhibition of topoisomerases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : It displayed activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Study on Anticancer Properties : A comparative study showed that derivatives with electron-donating groups significantly enhanced anticancer activity compared to those with electron-withdrawing groups.
- Example : A derivative with a methoxy group at the para position exhibited superior activity against MCF-7 breast cancer cells.
- Antimicrobial Evaluation : In a study assessing various synthesized benzimidazole derivatives, this compound was found to be one of the most effective against resistant strains of Staphylococcus aureus.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
